molecular formula C10H21O5P B8603618 Dimethyl (4-ethoxy-3,3-dimethyl-2-oxobutyl)phosphonate CAS No. 58687-25-5

Dimethyl (4-ethoxy-3,3-dimethyl-2-oxobutyl)phosphonate

Cat. No. B8603618
Key on ui cas rn: 58687-25-5
M. Wt: 252.24 g/mol
InChI Key: CKXKCMGANIESSL-UHFFFAOYSA-N
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Patent
US04061671

Procedure details

18 g of dimethyl methylphosphonate in 100 ml of tetrahydrofurane were cooled under argon to -70° C. 100 ml of a 2-molar n-butyl-lithium solution in hexane are added dropwise with stirring. After 15 minutes, 20 g of 1,1-dimethyl-2-ethoxy-propionic acid methyl ester in 75 ml of tetrahydrofurane were added dropwise at -70° C. The mixture was then stirred for 2 hours. It was neutralised with 12 ml of glacial acetic acid. The solvent was concentrated (sic) in vacuo, the residue was taken up in chloroform and washed with water and the chloroform phase was dried with MgSO4 and concentrated and the residue was distilled in vacuo.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
1,1-dimethyl-2-ethoxy-propionic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])[CH2:9][CH2:10][CH3:11].[C:13](O)(=[O:15])C.[O:17]1[CH2:21][CH2:20]C[CH2:18]1>CCCCCC>[O:15]=[C:13]([C:10]([CH3:9])([CH3:11])[CH2:18][O:17][CH2:21][CH3:20])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
1,1-dimethyl-2-ethoxy-propionic acid methyl ester
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated (sic) in vacuo
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform phase was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O=C(CP(OC)(OC)=O)C(COCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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